molecular formula C9H4BrF5N2O B12861007 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

Cat. No.: B12861007
M. Wt: 331.04 g/mol
InChI Key: UYNDNWBUIRAFGP-UHFFFAOYSA-N
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Description

4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a bromine atom at position 4, a difluoromethoxy group at position 6, and a trifluoromethyl group at position 2.

Properties

Molecular Formula

C9H4BrF5N2O

Molecular Weight

331.04 g/mol

IUPAC Name

4-bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C9H4BrF5N2O/c10-4-1-3(18-8(11)12)2-5-6(4)17-7(16-5)9(13,14)15/h1-2,8H,(H,16,17)

InChI Key

UYNDNWBUIRAFGP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)Br)OC(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzimidazole precursor followed by the introduction of difluoromethoxy and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position is electron-deficient due to the electron-withdrawing effects of the benzimidazole ring and adjacent substituents, making it susceptible to nucleophilic substitution.

Reaction Type Conditions Reagents Product Key Observations Reference
Amine SubstitutionDMF, 80–100°C, inert atmospherePrimary/Secondary amines4-Amino-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazoleBromine replaced via SNAr; electron-deficient aryl bromides react efficiently.
Alkoxy SubstitutionK2CO3, DMSO, 120°CAlkoxides (e.g., NaOCH3)4-Alkoxy derivativesPolar aprotic solvents enhance nucleophilicity; yields depend on steric hindrance.

Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-catalyzed couplings, enabling diversification of the benzimidazole scaffold.

Reaction Type Catalyst System Reagents Product Efficiency Reference
Suzuki CouplingPd(PPh3)4, K2CO3, DME/H2OAryl boronic acids4-Aryl-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazoleHigh yields (>80%) with electron-neutral/rich boronic acids.
Buchwald-Hartwig AminationPd2(dba)3, Xantphos, Cs2CO3, tolueneAmines4-Amino derivativesTolerates aliphatic and aromatic amines; requires rigorous anhydrous conditions.

Difluoromethoxy Group Reactivity

The difluoromethoxy (-OCF2H) group may undergo hydrolysis or fluorination under specific conditions:

Reaction Conditions Product Notes Reference
HydrolysisH2SO4 (conc.), 60°C6-Hydroxy-4-bromo-2-(trifluoromethyl)-1H-benzimidazoleAcidic conditions cleave OCF2H to -OH; competing ring decomposition possible.
FluorinationXeF2, HF, CH2Cl2, 0°C6-(Trifluoromethoxy) derivativeConverts OCF2H to OCF3; limited by reagent stability and selectivity.

Trifluoromethyl Group Stability

The -CF3 group is generally inert under mild conditions but may degrade under extreme heat (>250°C) or strong bases.

Electrophilic Aromatic Substitution

Reagent Directed Position Product Yield Reference
LDA, Electrophile (E+)C5 (meta to Br, para to OCF2H)5-Substituted derivatives30–50%

Stability Under Reactive Conditions

Condition Stability Degradation Pathway Analytical Confirmation Reference
Aqueous Acid (pH < 2)Unstable (t1/2 = 2 h)Hydrolysis of OCF2H to -OHNMR shows loss of OCF2H signals.
Aqueous Base (pH > 10)Moderately stablePartial deprotonation of benzimidazole NHFT-IR confirms NH tautomerism.
UV Light (254 nm)Degrades over 24 hRadical-mediated decompositionLC-MS detects fragmented ions.

Scientific Research Applications

Biological Activities

1. Antimicrobial Activity
Benzimidazole derivatives, including 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, have been extensively studied for their antimicrobial properties. Research indicates that compounds in this class exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study demonstrated that certain benzimidazole derivatives showed minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ampicillin and chloramphenicol .

2. Anticancer Potential
The structural characteristics of benzimidazoles make them promising candidates for anticancer drug development. Studies have shown that benzimidazole derivatives can inhibit the growth of various cancer cell lines. Specifically, compounds similar to this compound have been evaluated for their ability to induce apoptosis in cancer cells, with some derivatives showing IC50 values lower than established chemotherapeutics like fluorouracil .

3. Enzyme Inhibition
Benzimidazole compounds are known to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular proliferation. This inhibition is particularly relevant in the development of antimicrobial agents targeting bacterial infections .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its analogs, enhancing their biological activity through structural modifications .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various benzimidazole derivatives against common pathogens. The results indicated that compounds with difluoromethoxy and trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The study utilized broth microdilution methods to determine the MIC against several bacterial strains, confirming the potential of these compounds as novel antimicrobial agents .

Case Study 2: Anticancer Screening

In a separate investigation, researchers assessed the anticancer properties of benzimidazole derivatives against human colorectal carcinoma cell lines (HCT116). The study found that certain derivatives significantly inhibited cell proliferation with IC50 values indicating potent activity. The findings suggest that modifications to the benzimidazole structure can lead to improved anticancer efficacy, making these compounds valuable candidates for further development .

Mechanism of Action

The mechanism of action of 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The presence of bromine, difluoromethoxy, and trifluoromethyl groups can influence its binding affinity and specificity towards these targets. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with nucleic acid processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Functional Group Variations

The pharmacological and physicochemical properties of benzimidazoles are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Positions) Key Functional Groups Molecular Weight Key References
4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole Br (4), OCF₂H (6), CF₃ (2) Difluoromethoxy, Trifluoromethyl ~315.06* Target Compound
4-Bromo-6-(trifluoromethyl)-1H-benzimidazole Br (4), CF₃ (6) Trifluoromethyl 265.03
4-Bromo-6-tert-butyl-2-(trifluoromethyl)-1H-benzimidazole Br (4), tert-butyl (6), CF₃ (2) tert-Butyl, Trifluoromethyl 337.20
1H-Benzimidazole, 4-bromo-2-chloro-6-(trifluoromethyl) Br (4), Cl (2), CF₃ (6) Chloro, Trifluoromethyl 287.48
6-Bromo-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole Br (6), OCF₃ (4), CF₃ (2) Trifluoromethoxy, Trifluoromethyl 364.01

*Estimated based on formula C₉H₅BrF₅N₂O.

Electronic and Steric Effects

  • Difluoromethoxy (OCF₂H) vs. Trifluoromethoxy (OCF₃): The difluoromethoxy group in the target compound is less electron-withdrawing than trifluoromethoxy (OCF₃) but offers reduced steric hindrance compared to bulkier groups like tert-butyl .
  • Trifluoromethyl (CF₃) vs. Chloro (Cl): The trifluoromethyl group at position 2 provides stronger electron-withdrawing effects and metabolic stability compared to chloro substituents, which may enhance reactivity but reduce bioavailability .
  • Positional Isomerism: Moving substituents between positions (e.g., bromo at position 6 vs. 4) alters electronic distribution. For example, 6-bromo-4-(trifluoromethoxy) derivatives exhibit distinct dipole moments compared to the target compound .

Pharmacological Implications

  • Antimicrobial Activity: Compounds with trifluoromethyl groups (e.g., ’s QD-0095) show enhanced activity against bacterial enzymes due to increased lipophilicity and membrane penetration .
  • Metabolic Stability: The difluoromethoxy group in the target compound may improve resistance to oxidative metabolism compared to methoxy or hydroxy analogues, as seen in pantoprazole derivatives .
  • Toxicity Profile : Halogen-rich analogues (e.g., tribromo derivatives in ) pose higher toxicity risks, whereas the target compound’s balanced halogenation may offer a safer profile .

Biological Activity

4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole (CAS Number: 1980054-16-7) is a fluorinated benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex molecular structure characterized by multiple fluorine atoms and a bromine substituent, which may influence its pharmacological properties.

The chemical formula of this compound is C9H4BrF5N2O, with a molecular weight of 331.04 g/mol. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, potentially leading to improved bioavailability and efficacy in biological systems .

Anticancer Properties

Recent studies have indicated that benzimidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit various kinases involved in cancer progression. The structure-activity relationship (SAR) studies demonstrate that modifications on the benzimidazole ring can lead to enhanced selectivity and potency against specific cancer cell lines.

Table 1: Biological Activity Data of Related Benzimidazole Compounds

Compound NameIC50 (µM)Target KinaseCell Line Tested
Compound A0.13CDK1MCF7
Compound B0.15CDK1MIAPaCa
This compoundTBDTBDTBD

Note: TBD = To Be Determined; further research is needed for specific IC50 values for the compound .

The mechanism by which benzimidazole derivatives exert their anticancer effects often involves the inhibition of critical kinases such as CDK1 and ALK. These kinases play pivotal roles in cell cycle regulation and tumor growth. For example, compounds in this class have been reported to induce apoptosis in cancer cells via mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Case Studies

In a notable case study, researchers explored the effects of various benzimidazole derivatives on cancer cell lines. The results indicated that certain substitutions on the benzimidazole scaffold significantly enhanced antiproliferative activity, particularly against breast and pancreatic cancer cells. The study utilized both in vitro assays and molecular docking studies to elucidate binding interactions with target proteins, demonstrating the potential of these compounds as therapeutic agents .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of fluorinated compounds like this compound suggests favorable absorption characteristics due to their lipophilicity. However, further studies are required to evaluate their toxicity profiles comprehensively. Initial assessments indicate that while some fluorinated compounds exhibit low toxicity in vitro, their long-term effects in vivo remain unclear .

Q & A

Q. Q1. What are the recommended synthetic routes for 4-Bromo-6-(difluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, and how can purity be optimized?

A1. Synthesis typically involves condensation of halogenated aniline derivatives with carbonyl-containing intermediates under acidic conditions. For example, benzimidazole cores are often synthesized via cyclization reactions using o-phenylenediamine analogs and aldehydes or ketones in refluxing ethanol or acetic acid . To optimize purity:

  • Use high-purity starting materials to minimize side reactions.
  • Employ gradient recrystallization (e.g., water-ethanol mixtures) to remove unreacted precursors .
  • Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of brominated intermediates to avoid incomplete substitution .

Q. Q2. Which spectroscopic techniques are critical for confirming the structure of this compound?

A2. Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substitution patterns (e.g., bromo, trifluoromethyl, and difluoromethoxy groups). Splitting patterns in 1H^1H NMR distinguish aromatic protons adjacent to electron-withdrawing substituents .
  • FT-IR : Confirm C-F stretches (1000–1300 cm1^{-1}) and benzimidazole N-H stretches (~3400 cm1 ^{-1}) .
  • Elemental analysis : Validate empirical formula, particularly for halogen content (Br, F) .

Advanced Research Questions

Q. Q3. How can computational modeling (e.g., QSAR) predict the biological activity of this compound, given its halogenated and fluorinated substituents?

A3. Quantitative Structure-Activity Relationship (QSAR) models leverage electronic and steric descriptors:

  • Electrostatic potential maps : Highlight electron-deficient regions from Br and CF3_3 groups, which may influence binding to targets like enzymes or receptors .
  • LogP calculations : Predict hydrophobicity, critical for membrane permeability. Fluorinated groups (e.g., difluoromethoxy) reduce logP compared to non-fluorinated analogs .
  • Docking studies : Align with crystallographic data (e.g., SHELX-refined structures) to assess binding poses in active sites .

Q. Q4. How should researchers address contradictions in reactivity data between brominated and fluorinated benzimidazoles?

A4. Contradictions often arise from divergent electronic effects:

  • Bromine : Acts as a leaving group in nucleophilic substitutions but may sterically hinder reactions in ortho positions .
  • Trifluoromethyl : Strong electron-withdrawing effect deactivates the ring, reducing electrophilic substitution rates. Contrast with difluoromethoxy, which has weaker electron withdrawal .
  • Resolution : Perform competitive experiments under controlled conditions (e.g., varying solvents, catalysts) to isolate substituent-specific reactivity .

Q. Q5. What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

A5. Key considerations include:

  • Catalyst optimization : Use Pd-based catalysts for Suzuki couplings to introduce bromoaryl groups with high regioselectivity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of fluorinated intermediates, reducing side products .
  • Temperature control : Lower temperatures (-20°C to 0°C) improve selectivity in electrophilic substitutions involving Br and CF3_3 groups .

Methodological Challenges

Q. Q6. How can researchers validate the stability of the difluoromethoxy group under acidic or basic conditions?

A6. Stability assays include:

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–13) and monitor via LC-MS for hydrolysis products (e.g., loss of difluoromethoxy as HF or CO2_2) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly if the compound is used in high-temperature reactions .

Q. Q7. What experimental designs are recommended for studying the compound’s potential as a kinase inhibitor?

A7. Focus on:

  • Enzyme assays : Measure IC50_{50} values against target kinases (e.g., EGFR, VEGFR) using fluorescence-based phosphorylation assays .
  • Cellular uptake studies : Use radiolabeled 18F^{18}F analogs to track intracellular accumulation .
  • Mutagenesis studies : Identify key binding residues via site-directed mutagenesis of kinase active sites .

Data Interpretation and Optimization

Q. Q8. How can conflicting crystallographic data on benzimidazole derivatives be reconciled?

A8. Use SHELX-refined structures to resolve discrepancies:

  • Twinning analysis : Address pseudosymmetry in crystals caused by halogen or fluorine substituents .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O, π-π stacking) that may distort bond angles .

Q. Q9. What statistical methods are suitable for analyzing SAR datasets with halogenated benzimidazoles?

A9. Multivariate approaches include:

  • Principal Component Analysis (PCA) : Reduce dimensionality of electronic (Hammett σ) and steric (Taft Es_s) parameters .
  • Machine learning (ML) : Train models on datasets linking substituent electronegativity to activity (e.g., random forests for classification) .

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